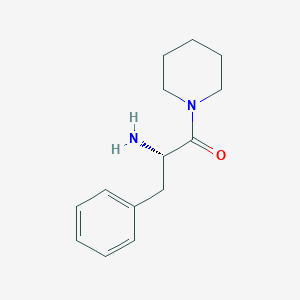
(R)-2-Amino-3-(6-fluoro-1H-indol-3-il)ácido propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid is a fluorinated derivative of tryptophan, an essential amino acid. The presence of a fluorine atom in the indole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Used in the development of novel materials with unique properties due to the presence of the fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of tryptophan derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as fluorinase enzymes, is also being explored for the selective introduction of fluorine atoms into organic molecules .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways . The compound can modulate the activity of enzymes involved in metabolic processes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(1H-indol-3-yl)propanoic acid: The non-fluorinated analog of the compound.
®-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: A similar compound with the fluorine atom at a different position on the indole ring.
Uniqueness
The presence of the fluorine atom at the 6-position of the indole ring in ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid imparts unique chemical and biological properties. This specific positioning enhances its stability, binding affinity, and specificity compared to its non-fluorinated and differently fluorinated analogs .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
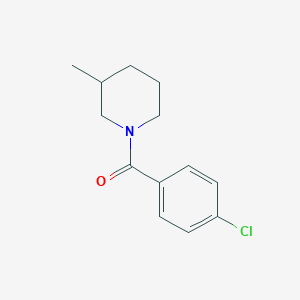


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

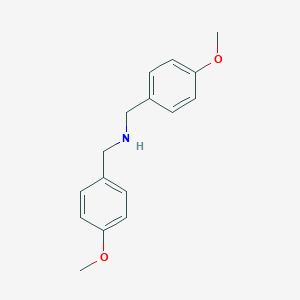
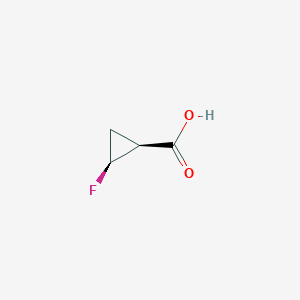
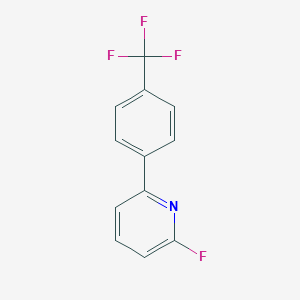
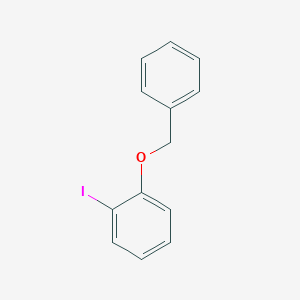
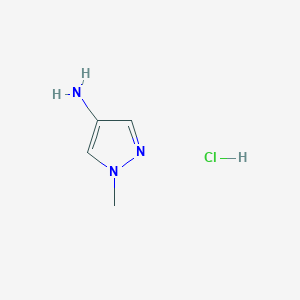
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)
